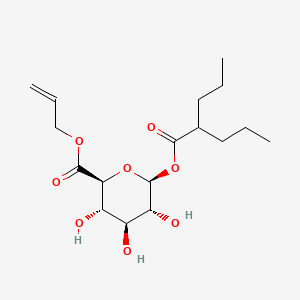

prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate

Description

Valproic Acid beta-D-Glucuronide O-Propene Ester is a derivative of Valproic Acid, a well-known anticonvulsant and mood-stabilizing drug. This compound is formed through the glucuronidation of Valproic Acid, a process that enhances its solubility and facilitates its excretion from the body. Valproic Acid itself is widely used in the treatment of epilepsy, bipolar disorder, and migraine headaches .

Properties

Molecular Formula |

C17H28O8 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate |

InChI |

InChI=1S/C17H28O8/c1-4-7-10(8-5-2)15(21)25-17-13(20)11(18)12(19)14(24-17)16(22)23-9-6-3/h6,10-14,17-20H,3-5,7-9H2,1-2H3/t11-,12-,13+,14-,17-/m0/s1 |

InChI Key |

UEAJQCGOZOSZBC-LHLGERLTSA-N |

Isomeric SMILES |

CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC=C)O)O)O |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)OCC=C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid beta-D-Glucuronide O-Propene Ester involves the esterification of Valproic Acid with beta-D-Glucuronic Acid followed by the introduction of a propene group. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where Valproic Acid and beta-D-Glucuronic Acid are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product.

Types of Reactions:

Oxidation: Valproic Acid beta-D-Glucuronide O-Propene Ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propene group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Scientific Research Applications

Valproic Acid beta-D-Glucuronide O-Propene Ester has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and glucuronidation reactions.

Biology: Investigated for its role in metabolic pathways involving glucuronidation.

Medicine: Explored for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of Valproic Acid beta-D-Glucuronide O-Propene Ester involves its conversion back to Valproic Acid in the body. Valproic Acid increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This action helps to stabilize neuronal activity and prevent seizures. Additionally, Valproic Acid blocks voltage-dependent sodium channels, reducing neuronal excitability .

Comparison with Similar Compounds

Sodium Valproate: A sodium salt of Valproic Acid used for similar therapeutic purposes.

Semisodium Valproate: A coordination complex of Valproic Acid and sodium valproate.

Valproic Acid Glucuronide: A direct glucuronidation product of Valproic Acid without the propene ester group

Uniqueness: Valproic Acid beta-D-Glucuronide O-Propene Ester is unique due to the presence of the propene ester group, which may influence its pharmacokinetic properties and metabolic stability. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.